8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide
Overview
Description
SKF 83566 hydrobromide is a potent and selective D1-like dopamine receptor antagonist. It is known for its high affinity for D1 receptors with a Ki value of approximately 0.56 nM . This compound is also an antagonist at the vascular 5-HT2 receptor and displays selective inhibition of adenylyl cyclase 2 . SKF 83566 hydrobromide is centrally active following systemic administration and has various neurological effects in vitro and in vivo .
Mechanism of Action
Target of Action
SKF 83566 hydrobromide is a potent and selective antagonist of the D1-like dopamine receptor (D1DR) . The D1DR is a type of dopamine receptor that plays a crucial role in the central nervous system, influencing neurological processes such as motor control, cognition, and reward. SKF 83566 hydrobromide also acts as a weaker competitive antagonist at the vascular 5-HT2 receptor .
Mode of Action
SKF 83566 hydrobromide interacts with its targets by binding to the D1DR and vascular 5-HT2 receptor sites, inhibiting their function . This interaction results in the inhibition of these receptors, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The primary biochemical pathway affected by SKF 83566 hydrobromide is the dopamine signaling pathway . By acting as an antagonist at the D1DR, SKF 83566 hydrobromide inhibits the normal function of this receptor, altering the dopamine signaling pathway. Additionally, SKF 83566 hydrobromide displays selective inhibition of adenylyl cyclase 2 (AC2) , a key enzyme in the cyclic AMP (cAMP) pathway, further impacting cellular signaling.
Pharmacokinetics
This solubility suggests that SKF 83566 hydrobromide could be well-absorbed and distributed in the body. It is also centrally active following systemic administration , indicating its ability to cross the blood-brain barrier.
Result of Action
The antagonistic action of SKF 83566 hydrobromide on the D1DR and vascular 5-HT2 receptor leads to various neurological effects in vitro and in vivo . By inhibiting the function of these receptors and the AC2 enzyme, SKF 83566 hydrobromide can alter cellular signaling and potentially impact behaviors and processes associated with these pathways, such as motor control and cognition.
Action Environment
The action, efficacy, and stability of SKF 83566 hydrobromide can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions at room temperature . Furthermore, the compound’s solubility in different solvents suggests that its bioavailability and efficacy could be influenced by the solvent used for administration .
Biochemical Analysis
Biochemical Properties
SKF 83566 hydrobromide plays a crucial role in biochemical reactions by selectively inhibiting D1-like dopamine receptors. It has a high affinity for these receptors with a dissociation constant (K_i) of approximately 0.56 nM . Additionally, SKF 83566 hydrobromide acts as a weaker competitive antagonist at the vascular 5-HT2 receptor (K_i = 11 nM) . It also inhibits the dopamine transporter (DAT) with an IC50 of 5.7 μM . These interactions highlight its role in modulating dopamine signaling pathways and influencing various neurological effects.
Cellular Effects
SKF 83566 hydrobromide exerts significant effects on various cell types and cellular processes. By inhibiting D1 receptors, it impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, SKF 83566 hydrobromide has been shown to selectively inhibit adenylyl cyclase 2 (AC2) while being inactive against AC1 and AC5 . This selective inhibition affects the production of cyclic AMP (cAMP), a critical second messenger in cellular signaling. Additionally, SKF 83566 hydrobromide influences motor control, cognitive functions, and reward mechanisms by modulating dopamine signaling .
Molecular Mechanism
The molecular mechanism of SKF 83566 hydrobromide involves its binding interactions with D1-like dopamine receptors. By acting as an antagonist, it prevents the activation of these receptors by endogenous dopamine, thereby inhibiting downstream signaling pathways. SKF 83566 hydrobromide also exhibits competitive inhibition of the dopamine transporter, reducing dopamine reuptake and increasing extracellular dopamine levels . Furthermore, its selective inhibition of adenylyl cyclase 2 (AC2) modulates cAMP production, influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF 83566 hydrobromide can change over time. The compound is centrally active following systemic administration and exhibits various neurological effects in vitro and in vivo . Its stability and degradation over time can influence its long-term effects on cellular function. For instance, SKF 83566 hydrobromide has been shown to block nicotine and cocaine-induced facilitation of long-term potentiation (LTP) in animal models . These temporal effects are crucial for understanding its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of SKF 83566 hydrobromide vary with different dosages in animal models. For example, in male C57BL6/J mice, a dosage of 20 µg/mL administered orally for seven days blocked nicotine and cocaine-induced facilitation of LTP . Higher doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies.
Metabolic Pathways
SKF 83566 hydrobromide is involved in various metabolic pathways, particularly those related to dopamine signaling. It inhibits the dopamine transporter (DAT) and selectively inhibits adenylyl cyclase 2 (AC2), affecting the production of cAMP . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
SKF 83566 hydrobromide is transported and distributed within cells and tissues through various mechanisms. It is blood-brain permeable and centrally active following systemic administration . The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific tissues. These transport and distribution properties are essential for understanding its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of SKF 83566 hydrobromide is primarily associated with its target receptors and transporters. By binding to D1-like dopamine receptors and the dopamine transporter, it exerts its effects within specific cellular compartments . Additionally, its selective inhibition of adenylyl cyclase 2 (AC2) further influences its subcellular activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKF 83566 hydrobromide involves multiple steps, starting from the appropriate benzazepine precursor. The key steps include bromination, methylation, and cyclization reactions. The final product is obtained as a hydrobromide salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of SKF 83566 hydrobromide typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SKF 83566 hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group present in the compound.
Reduction: Reduction reactions can affect the bromine atoms attached to the benzazepine ring.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield dehalogenated derivatives .
Scientific Research Applications
SKF 83566 hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.
Biology: Employed in research on dopamine receptor functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Comparison with Similar Compounds
Similar Compounds
SCH 23390: Another selective D1 receptor antagonist with similar pharmacological properties.
SKF 81297: A D1 receptor agonist used for comparison in receptor binding studies.
R-(+)-SCH-23390: A stereoisomer of SCH 23390 with higher selectivity for D1 receptors.
Uniqueness
SKF 83566 hydrobromide is unique due to its high selectivity and potency as a D1 receptor antagonist. Its ability to inhibit adenylyl cyclase 2 selectively, while being inactive against other adenylyl cyclase isoforms, distinguishes it from other similar compounds .
Properties
IUPAC Name |
8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.BrH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQJYYGODYRPBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042606 | |
Record name | SKF 83566 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108179-91-5 | |
Record name | 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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